molecular formula C11H21NO2 B3165301 1-(Diethylamino)cyclohexanecarboxylic acid CAS No. 898377-59-8

1-(Diethylamino)cyclohexanecarboxylic acid

Cat. No. B3165301
CAS RN: 898377-59-8
M. Wt: 199.29 g/mol
InChI Key: XZSNLIWIHXBIHR-UHFFFAOYSA-N
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Description

“1-(Diethylamino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C11H21NO2 . It’s used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 199.3 .

Scientific Research Applications

Dye Aggregation and Complex Formation

1-(Diethylamino)cyclohexanecarboxylic acid derivatives, such as 7-(Diethylamino)-coumarin-3-carboxylic acid, have been extensively used in applications ranging from laser dyes, fluorescent labels, to biomedical inhibitors. Their use has highlighted the issue of molecular aggregation, which significantly affects their optoelectronic properties. Studies involving ultraviolet-visible absorption and fluorescence spectra have led to the understanding of their aggregation behavior in various solvents, contributing to the rationalization of their inconsistent properties across different media (Liu et al., 2014).

Chirality Control in Asymmetric Synthesis

The asymmetric addition of diethylzinc to aromatic aldehydes, catalyzed by derivatives of this compound, showcases the compound's utility in enantioselective synthesis. Novel optically active derivatives based on this acid have been synthesized and employed to not only control the enantioselectivity but also the stereochemistry of the resulting products. This application emphasizes the compound's role in the development of chiral molecules, which are of significant interest in the pharmaceutical industry (Wang et al., 2010).

Supramolecular Self-Assembly

This compound derivatives participate in the formation of complex structures through supramolecular self-assembly. This behavior has been utilized in the creation of materials with specific properties, including those with potential applications in materials science, especially as magnetic materials. The ability to undergo conformational transformations in the presence of various metal ions under hydrothermal conditions demonstrates the versatility and applicability of these compounds in designing novel materials (Lin & Tong, 2011).

Fluorescent Probe and Bioimaging

Extended-π-conjugated naphthorhodamine dyes derived from this compound have been developed for bioimaging applications. These dyes, with their carboxylic acid-functional group, exhibit controlled fluorescence properties and have been employed as fluorescent probes for selective staining of mitochondria and detection of Hg2+ ions. This highlights the compound's role in the advancement of fluorescent materials for biological and environmental monitoring applications (Zhao et al., 2016).

properties

IUPAC Name

1-(diethylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12(4-2)11(10(13)14)8-6-5-7-9-11/h3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSNLIWIHXBIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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